![molecular formula C15H13ClFNO4S B14496207 2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene CAS No. 63085-78-9](/img/structure/B14496207.png)
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chloro, fluoroethoxy, nitrophenoxy, and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Etherification: The formation of an ether bond by reacting the nitrophenol with 2-fluoroethanol.
Thioether Formation:
Each step requires specific reaction conditions, such as the use of strong acids for nitration, base catalysts for etherification, and appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or convert it to other functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene: Lacks the methylsulfanyl group.
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylthio)benzene: Similar structure but with a different sulfur-containing group.
2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63085-78-9 |
|---|---|
Molekularformel |
C15H13ClFNO4S |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
4-(2-chloro-4-methylsulfanylphenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C15H13ClFNO4S/c1-23-11-3-5-14(12(16)9-11)22-10-2-4-13(18(19)20)15(8-10)21-7-6-17/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
SOXOYSPYPUYTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






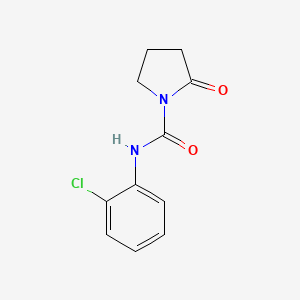
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
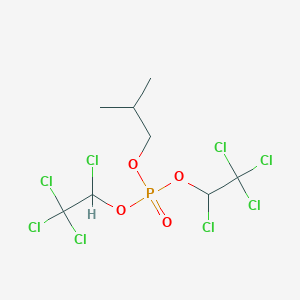
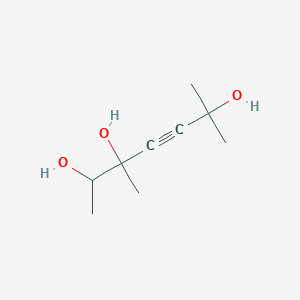
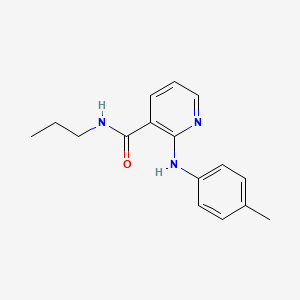
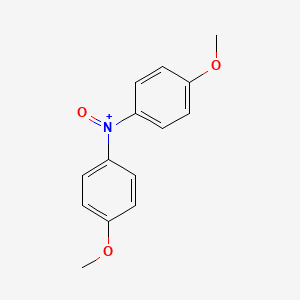
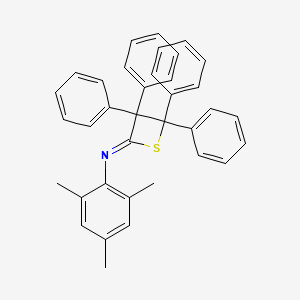
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

